1-Bromo-4-(cyclopropanesulfonimidoyl)benzene
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Overview
Description
1-Bromo-4-(cyclopropanesulfonimidoyl)benzene is an organic compound that features a bromine atom and a cyclopropanesulfonimidoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropanesulfonimidoyl)benzene can be synthesized through a multi-step process involving the introduction of the bromine atom and the cyclopropanesulfonimidoyl group onto the benzene ring. One common method involves the bromination of 4-(cyclopropanesulfonimidoyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropanesulfonimidoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The cyclopropanesulfonimidoyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(cyclopropanesulfonimidoyl)phenol when using hydroxide.
Coupling: Biaryl compounds with various substituents depending on the boronic acid used.
Oxidation and Reduction: Modified cyclopropanesulfonimidoyl derivatives with altered oxidation states.
Scientific Research Applications
1-Bromo-4-(cyclopropanesulfonimidoyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropanesulfonimidoyl)benzene in various reactions involves the interaction of its functional groups with reagents and catalysts. For example, in Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product. The cyclopropanesulfonimidoyl group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 1-Bromo-4-(ethylsulfonyl)benzene
- 1-Bromo-4-(propylsulfonyl)benzene
Uniqueness
1-Bromo-4-(cyclopropanesulfonimidoyl)benzene is unique due to the presence of the cyclopropanesulfonimidoyl group, which imparts distinct steric and electronic properties compared to other sulfonyl-substituted benzene derivatives
Properties
IUPAC Name |
(4-bromophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMZMXGVWNFYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=N)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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